![molecular formula C7H4N4O8 B14310472 Benzene, 1-methyl-2,3,4,5-tetranitro- CAS No. 117972-99-3](/img/structure/B14310472.png)
Benzene, 1-methyl-2,3,4,5-tetranitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-2,3,4,5-tetranitro- is an organic compound characterized by a benzene ring substituted with one methyl group and four nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2,3,4,5-tetranitro- typically involves nitration reactions. The process begins with the nitration of toluene (methylbenzene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction is conducted in specialized reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: Benzene, 1-methyl-2,3,4,5-tetranitro- can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of nitro groups.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major products are typically aromatic amines.
Substitution: Depending on the substituents introduced, various substituted benzene derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methyl-2,3,4,5-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-2,3,4,5-tetranitro- involves its interaction with various molecular targets. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Similar Compounds:
- Benzene, 1,2,3,4-tetranitro-
- Benzene, 1,2,4,5-tetranitro-
- Benzene, 1-methyl-2,4,6-trinitro-
Comparison: Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and redox reactions, making it valuable for specific industrial and research applications .
Eigenschaften
117972-99-3 | |
Molekularformel |
C7H4N4O8 |
Molekulargewicht |
272.13 g/mol |
IUPAC-Name |
1-methyl-2,3,4,5-tetranitrobenzene |
InChI |
InChI=1S/C7H4N4O8/c1-3-2-4(8(12)13)6(10(16)17)7(11(18)19)5(3)9(14)15/h2H,1H3 |
InChI-Schlüssel |
FXYKFNYGPRSKGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.